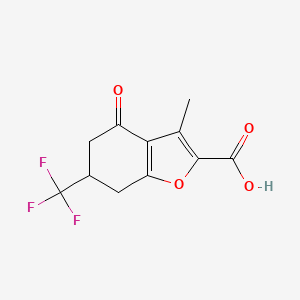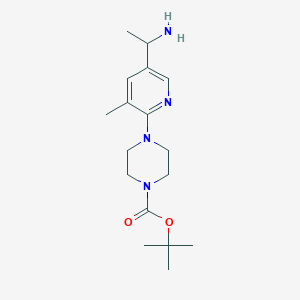
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine is a complex organic compound with a molecular formula of C15H21N3. This compound is characterized by its pyridine ring substituted with a piperidine and a dihydropyrrole group. It is primarily used in research and development within the pharmaceutical and chemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the substituents introduced.
Aplicaciones Científicas De Investigación
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methyl-2-(piperidin-1-yl)pyridine: This compound is structurally similar but has a different substitution pattern on the pyridine ring.
4-Methyl-2-(piperidin-1-yl)pyridine: Lacks the dihydropyrrole group, making it less complex.
2-(Piperidin-1-yl)pyridine: A simpler analog without the methyl and dihydropyrrole substitutions.
Uniqueness
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methyl-2-(piperidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H21N3 |
|---|---|
Peso molecular |
243.35 g/mol |
Nombre IUPAC |
5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C15H21N3/c1-12-10-15(18-8-3-2-4-9-18)17-11-13(12)14-6-5-7-16-14/h10-11H,2-9H2,1H3 |
Clave InChI |
UYNWKZXIPGCCTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2=NCCC2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


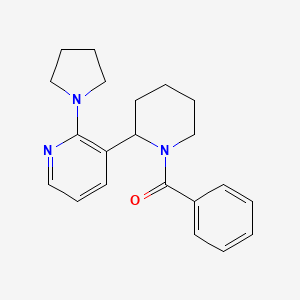
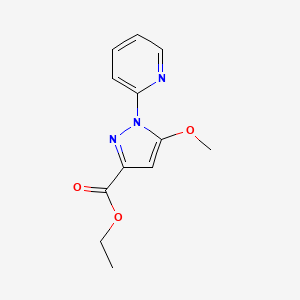
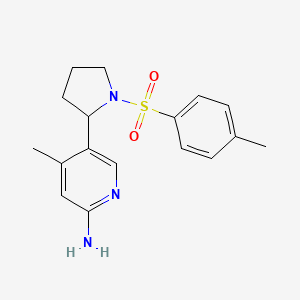






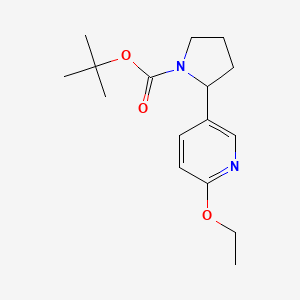
![6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804293.png)
![1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone](/img/structure/B11804296.png)
